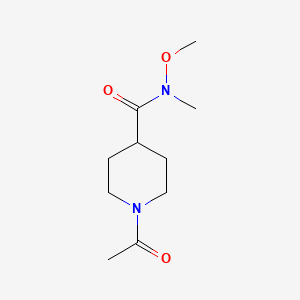
1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide
Cat. No. B2597533
Key on ui cas rn:
213886-98-7
M. Wt: 214.265
InChI Key: DIEZWTGIURACDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09284308B2
Procedure details


1,1′-Carbonyldiimidazole (6.43 g, 39.64 mmol) was added slowly to a mixture of 1-acetylpiperidine-4-carboxylic acid (5 g, 29.21 mmol) in dry THF (40 mL). The mixture was stirred at room temperature for one hour. In a separate flask, triethylamine was added to a mixture of N,O-dimethylhydroxylamine hydrochloride (3.92 g, 40.18 mmol) in acetonitrile (32 mL). The two mixtures were combined and stirred at room temperature for 12 hours. The solvents were removed under reduced pressure and the residue dissolved in DCM. The organic mixture was washed with water, HCl (0.1 N aqueous solution) and finally a concentrated aqueous Na2CO3 solution. The organic layer was dried over MgSO4, filtered and evaporated to give a crude oil. The oil was purified by chromatography to provide the title compound visible by HPLC at 214 wavelength.




Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.92 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[C:13]([N:16]1[CH2:21][CH2:20][CH:19]([C:22]([OH:24])=O)[CH2:18][CH2:17]1)(=[O:15])[CH3:14].C(N(CC)CC)C.Cl.[CH3:33][NH:34][O:35][CH3:36]>C1COCC1.C(#N)C>[C:13]([N:16]1[CH2:17][CH2:18][CH:19]([C:22]([N:34]([O:35][CH3:36])[CH3:33])=[O:24])[CH2:20][CH2:21]1)(=[O:15])[CH3:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
3.92 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic mixture was washed with water, HCl (0.1 N aqueous solution)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
